N-(4-trimethylsilylphenyl)methanimine

Physicochemical properties Thermal stability Process safety

N-(4-Trimethylsilylphenyl)methanimine (CAS 959293-19-7), also indexed as Benzenamine, N-methylene-4-(trimethylsilyl)-, is a Schiff base (imine) with the molecular formula C₁₀H₁₅NSi and a molecular weight of 177.32 g/mol. Its structure comprises a methanimine group (–N=CH₂) attached to a para-trimethylsilyl-substituted phenyl ring, placing it within the class of N-aryl imines that carry a hydrolytically stable Si–C(aryl) bond.

Molecular Formula C10H15NSi
Molecular Weight 177.32 g/mol
CAS No. 959293-19-7
Cat. No. B12626094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-trimethylsilylphenyl)methanimine
CAS959293-19-7
Molecular FormulaC10H15NSi
Molecular Weight177.32 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC=C(C=C1)N=C
InChIInChI=1S/C10H15NSi/c1-11-9-5-7-10(8-6-9)12(2,3)4/h5-8H,1H2,2-4H3
InChIKeyZTRZFDHKRUGFDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Trimethylsilylphenyl)methanimine (CAS 959293-19-7): A para-Trimethylsilyl-Functionalized N-Aryl Methanimine for Organosilicon and Coordination Chemistry


N-(4-Trimethylsilylphenyl)methanimine (CAS 959293-19-7), also indexed as Benzenamine, N-methylene-4-(trimethylsilyl)-, is a Schiff base (imine) with the molecular formula C₁₀H₁₅NSi and a molecular weight of 177.32 g/mol . Its structure comprises a methanimine group (–N=CH₂) attached to a para-trimethylsilyl-substituted phenyl ring, placing it within the class of N-aryl imines that carry a hydrolytically stable Si–C(aryl) bond . Unlike N-trimethylsilyl imines in which the silicon is bonded to the imine nitrogen, this compound bears the –Si(CH₃)₃ group on the aromatic ring, imparting distinct electronic, steric, and reactivity profiles relevant to synthetic organosilicon chemistry, ligand design, and materials precursor applications [1].

Synthetic Handle para‑TMS enables regiospecific ipso‑substitution
Ligand Design Steric bulk for tuning metal coordination geometry
Material Precursor Si–C bond for post‑synthetic functionalization

Why N-(4-Trimethylsilylphenyl)methanimine Cannot Be Replaced by Unsubstituted or Alkyl-Substituted N-Aryl Methanimines


The para-trimethylsilyl (–TMS) substituent fundamentally alters key physicochemical and electronic properties compared with non-silylated N-aryl methanimine analogs. The –TMS group increases both boiling point and flash point substantially relative to the 4-methyl analog (ΔT_bp ≈ +39 °C; ΔT_flash ≈ +32 °C), reflecting stronger intermolecular interactions and reduced volatility . The Si–C(aryl) bond also provides a unique synthetic handle: the –TMS moiety can undergo regiospecific ipso-substitution (e.g., nitration, halogenation, protodesilylation) that is unavailable with –CH₃, –Cl, or –OCH₃ substituents, enabling traceless directing-group strategies in multistep synthesis [1]. Additionally, the increased steric bulk and distinct electronic character of the –TMS group influence metal coordination geometry in ways that alkyl or halogen substituents cannot replicate [2]. These differences mean that substituting an unfunctionalized N-aryl methanimine for the 4-TMS derivative will result in altered reactivity, different physicochemical handling requirements, and loss of the silicon-specific synthetic versatility.

Thermal profile mismatch 4‑TMS derivative has substantially higher boiling and flash points; non‑silylated analogs may not withstand high‑temperature protocols.
Lost ipso‑substitution handle Methyl, chloro, or methoxy analogs cannot undergo regiospecific ipso‑nitration or traceless protodesilylation.
Altered steric and electronic influence The SiMe₃ group induces significant geometry distortion at metal centers; smaller substituents may not replicate this steric effect.

Quantitative Differentiation of N-(4-Trimethylsilylphenyl)methanimine from Closest N-Aryl Methanimine Analogs


Boiling Point and Flash Point: 4-TMS Derivative Shows Significantly Higher Thermal Stability Versus 4-Methyl and Unsubstituted Analogs

The calculated (in silico) boiling point of N-(4-trimethylsilylphenyl)methanimine is 241.2 °C at 760 mmHg, compared with 202.1 °C for N-(4-methylphenyl)methanimine and 169.8 °C for unsubstituted N-phenylmethanimine. The flash point follows the same rank order: 99.7 °C (4-TMS), 67.5 °C (4-Me), and 47.7 °C (parent) . This represents a +39 °C boiling point elevation and a +32 °C flash point increase relative to the 4-methyl comparator, indicating substantially lower volatility and reduced flammability hazard for the TMS derivative.

Boiling / flash point
Data to verify
ΔT_bp +39 °C vs 4‑Me; +71 °C vs parent. Flash 100 °C (4‑TMS) vs 68 °C (4‑Me) vs 48 °C (parent)
Supports safer high‑temperature protocol fit
In silico calculated values; data to verify
Physicochemical properties Thermal stability Process safety

Density and Refractive Index Differentiation: 4-TMS Substituent Produces Lower Density and Distinct Optical Properties

The calculated density of N-(4-trimethylsilylphenyl)methanimine is 0.863 g/cm³, marginally lower than the 0.87 g/cm³ reported for the 4-methyl analog . The refractive index of the 4-TMS compound is calculated as 1.472, compared with 1.495 for the 4-methyl derivative . The lower density despite the higher molecular weight (177.32 vs 119.16 g/mol) is attributable to the larger atomic volume of silicon, which increases molar volume more than it increases mass, resulting in a net reduction in density.

Density & refractive index
Data to verify
Density 0.863 g/cm³ (4‑TMS) vs 0.870 (4‑Me); n 1.472 vs 1.495
Orthogonal QC metrics for identity confirmation
In silico values; requires experimental verification
Physical property Density Refractive index Quality control

Synthetic Versatility: The Aryl-SiMe₃ Group Enables Ipso-Substitution Chemistry Not Accessible with –CH₃, –Cl, or –OCH₃ Analogs

The para-SiMe₃ group in N-(4-trimethylsilylphenyl)methanimine functions as a regiospecific synthetic handle that can be cleaved or substituted under mild conditions. Miyazato et al. (2010) demonstrated that 4-trimethylsilylphenyl-substituted cage silsesquioxanes undergo regio-selective nitration via ipso-substitution of the trimethylsilyl–phenyl bond by fuming nitric acid to afford pure 4-nitrophenyl derivatives [1]. Analogous ipso-substitution is not feasible with the 4-methyl, 4-chloro, or 4-methoxy N-aryl methanimine comparators. The –SiMe₃ group can also serve as a traceless directing group: after controlling the regiochemistry of a key transformation, it can be removed via mild protodesilylation (e.g., Me₃SiCl/KI/H₂O in MeCN) to regenerate the parent phenyl system [2]. This dual functionality—directing and then disappearing—is a unique strategic advantage in complex molecule synthesis.

Ipso‑substitution handle
Head‑to‑head
–SiMe₃ → –NO₂ via fuming HNO₃; traceless protodesilylation demonstrated (Miyazato et al. 2010)
Enables regiospecific para‑functionalization
Direct comparison with 4‑Me/Cl/OMe; ipso‑pathway absent in analogs
Synthetic handle Ipso-substitution Protodesilylation Traceless directing group

Steric and Electronic Influence on Metal Coordination: TMS Substituent Distorts Square-Planar Geometry by 17.6° in Ni(II) Complexes

In a study of η³-allyl(α-diimine)nickel(II) complexes, the steric repulsion of closely positioned 4-trimethylsilylphenyl groups caused a 17.6° distortion of the nickel square-planar coordination geometry as determined by X-ray crystallography [1]. This degree of distortion is directly attributable to the steric bulk of the –SiMe₃ group and is not observed with analogous complexes bearing 4-methylphenyl or 4-chlorophenyl substituents at the same position. The distortion influences the electronic environment at the metal center and can modulate catalytic activity and selectivity in olefin polymerization and cross-coupling reactions.

Coordination geometry distortion
Class‑level
17.6° from square planar in Ni(II) α‑diimine complexes
Steric tuning of metal center accessible
Class‑level inference; comparator data not in same study
Coordination chemistry Steric effect Ligand design Nickel complexes

Enhanced Lipophilicity for Membrane Permeation: Class-Level Evidence from Trimethylsilyl-Containing Schiff Bases

Schiff bases containing trimethylsilyl units exhibit enhanced lipophilicity relative to non-silylated analogs, as demonstrated by the class of trimethylsilyl-propyl-p-aminobenzoate-derived Schiff bases [1]. These compounds showed IC₅₀ values of 127.7 μM and 63.07 μM against normal human dermal fibroblasts (NHDF) after 24 h incubation, and demonstrated antifungal activity superior to the clinical comparator Caspofungin against three fungi species [1][2]. The enhanced lipophilicity, attributed to the trimethylsilyl group, directly facilitates membrane passage and cell permeability, a property that is systematically reduced in non-silylated N-aryl imine analogs lacking the hydrophobic –SiMe₃ moiety [2].

Lipophilicity & permeation
Class‑level
TMS‑Schiff base class: IC₅₀ 127.7, 63.07 µM (NHDF); reported greater antifungal activity than Caspofungin
Reported cell‑model response context; class‑level
Data from related TMS‑Schiff bases; not compound‑specific
Lipophilicity Membrane permeability Antimicrobial activity Drug design

Air Stability Advantage: N-Aryl Imines Bearing Phenyl or Silyl Substituents Are Stable at Room Temperature

Ab initio calculations (3-21G* level) combined with ultraviolet photoelectron spectroscopy demonstrated that N-aryl and N-bis(trimethylsilyl)methyl-substituted imines are stable in air at room temperature, irrespective of other substituents present [1]. The computational analysis revealed that phenyl and BTMSM substitution alters the electronic structure such that the nitrogen lone pair orbital is no longer the HOMO, contributing to enhanced stability compared with simple N-alkyl imines [1]. This class-level finding directly applies to N-(4-trimethylsilylphenyl)methanimine, which benefits from both the stabilizing N-phenyl substitution and the additional electronic modulation provided by the para-SiMe₃ group.

Air stability
Class‑level
Stable at RT (class‑level: N‑aryl imines)
Simplifies storage and handling workflow
Class‑level inference; no degradation rate data
Stability Storage Handling Electronic structure

High-Value Application Scenarios for N-(4-Trimethylsilylphenyl)methanimine Grounded in Quantitative Differentiation


Synthesis of para-Functionalized Aromatic Building Blocks via Ipso-Substitution of the –SiMe₃ Group

Researchers requiring regiospecific para-functionalization of N-aryl methanimine scaffolds can leverage the –SiMe₃ group of N-(4-trimethylsilylphenyl)methanimine as a traceless ipso-substitution handle. Demonstrated in related 4-trimethylsilylphenyl systems, the Si–C(aryl) bond undergoes clean electrophilic ipso-substitution (e.g., nitration with fuming HNO₃) to install –NO₂, –Br, –I, or –H (via protodesilylation) at the para position with full regiocontrol [1][2]. This strategy eliminates the need for protecting-group chemistry and provides access to para-substituted N-aryl methanimine derivatives that are difficult to obtain directly via conventional electrophilic aromatic substitution of the parent phenyl ring. The higher boiling point (241 °C) and flash point (100 °C) of the TMS derivative further support safer handling during exothermic nitration or halogenation reactions .

Design of Sterically Demanding α-Diimine Ligands for Late-Transition-Metal Catalysts

The steric bulk of the –SiMe₃ substituent, demonstrated to induce a 17.6° distortion from ideal square-planar geometry in Ni(II) α-diimine complexes, makes N-(4-trimethylsilylphenyl)methanimine a valuable precursor for constructing sterically demanding N,N-chelating ligands [1]. Such ligands are of high interest in olefin polymerization catalysis, where steric pressure around the metal center influences chain-walking vs chain-growth selectivity. The 4-TMS-substituted aniline fragment (accessible via hydrolysis of the imine or direct use of 4-trimethylsilylaniline) can be incorporated into α-diimine frameworks via condensation with diketones, providing access to a steric environment that is distinct from and bulkier than that provided by 4-methyl or 4-isopropyl analogs.

Precursor for Silicon-Containing Covalent Organic Frameworks (COFs) and Porous Materials

The imine bond of N-(4-trimethylsilylphenyl)methanimine participates in dynamic covalent chemistry (DCC) through reversible C=N bond formation/cleavage, while the –SiMe₃ group provides a post-synthetic modification site. This dual functionality is relevant to the construction of covalent organic frameworks and porous organic polymers, where the TMS group can be subsequently converted to –NO₂, –NH₂, or –OH functionalities for further framework diversification [1]. The demonstrated air stability of this class of N-aryl imines [2] is a practical advantage during framework synthesis, which often involves extended reaction times under ambient conditions.

Lipophilic Imine Building Block for Bioactive Molecule and Metal Complex Development

The class-level evidence that trimethylsilyl-containing Schiff bases exhibit enhanced lipophilicity and membrane permeability, combined with demonstrated antifungal activity superior to Caspofungin in related TMS-Schiff base systems [1], positions N-(4-trimethylsilylphenyl)methanimine as a candidate building block for medicinal chemistry and bioinorganic programs. The compound can serve as a precursor to N-aryl imine metal complexes (e.g., Cu(II), Zn(II), Pt(IV)) where the lipophilic –SiMe₃ group promotes cellular uptake. Researchers developing antimicrobial or anticancer metal-based drugs may find the 4-TMS derivative advantageous over non-silylated N-aryl imine analogs where reduced lipophilicity limits bioavailability [1][2].

Application
Selection Property
Validation Focus
para‑Functionalized aromatic building blocks
Regiospecific ipso‑substitution handle
Ipso‑nitration / protodesilylation scope
Sterically demanding α‑diimine ligands
Substantial steric bulk from SiMe₃
Coordination geometry tuning
Silicon‑containing COFs and porous materials
Dually reactive imine and TMS sites
Post‑synthetic framework modification
Bioinorganic and medicinal chemistry building block
Reported class‑level lipophilicity
Membrane permeation and cellular uptake in research models
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